2,2,2-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Description
2,2,2-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a thiazole-derived acetamide featuring a trifluoroacetyl group and a 5-methyl substituent on the thiazole ring. This compound has been explored in pharmaceutical and chemical research, though commercial availability is currently discontinued . Its structure combines the electron-withdrawing trifluoromethyl group with the heterocyclic thiazole core, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2OS/c1-3-2-10-5(13-3)11-4(12)6(7,8)9/h2H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBAULPFRPBPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-methyl-1,3-thiazole. The reaction is usually carried out under inert gas conditions to prevent unwanted side reactions. The process involves the following steps:
Preparation of 2,2,2-trifluoroacetamide: This can be synthesized by reacting trifluoroacetic anhydride with ammonia.
Coupling Reaction: The 2,2,2-trifluoroacetamide is then reacted with 5-methyl-1,3-thiazole in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Hydrolysis: The acetamide moiety can undergo hydrolysis in the presence of acids or bases to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis typically yields carboxylic acids and amines.
Scientific Research Applications
2,2,2-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Thiazole Ring
Positional and Functional Group Differences
- 2,2,2-Trifluoro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide The 4-phenyl substituent increases molecular weight (272.25 g/mol vs. 216.18 g/mol) and lipophilicity compared to the 5-methyl analogue.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Substitutes the trifluoroacetyl group with a 2,4-difluorobenzoyl moiety. The chlorine atom at the 5-position introduces electronegativity, while fluorinated benzamide may enhance metabolic stability.
- Biological Relevance : Demonstrated inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide anion formation, critical in anaerobic metabolism .
Heterocyclic Core Modifications
- N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
- Incorporates a morpholine ring and 4-methoxyphenyl group. The morpholine improves water solubility, while the methoxy group offers electron-donating effects, contrasting with the electron-withdrawing trifluoro group .
- Structural Impact : Enhanced hydrogen-bonding capacity due to morpholine’s oxygen and nitrogen atoms.
Acetamide Group Variations
Trifluoroacetyl vs. Non-Fluorinated Analogues
- 2-Chloro-N-(4-(2,5-difluorophenyl)thiazol-2-yl)acetamide Replaces trifluoroacetyl with a chloroacetamide group.
- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
Data Tables for Key Comparisons
Table 1: Structural and Physicochemical Properties
Biological Activity
2,2,2-Trifluoro-N-(5-methyl-1,3-thiazol-2-yl)acetamide (TFMTA) is an organic compound characterized by a trifluoromethyl group, a thiazole ring, and an acetamide moiety. Its molecular formula is C6H5F3N2OS. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The biological activity of TFMTA can be attributed to its structural features. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The thiazole ring can engage in hydrogen bonding and π-π interactions, which may influence the compound's binding affinity to various biological targets. This dual capability allows TFMTA to modulate several biochemical pathways, leading to its observed biological effects.
Antimicrobial Properties
Research indicates that TFMTA exhibits antimicrobial properties. For instance, studies have shown that compounds with similar thiazole structures often demonstrate significant antibacterial activity against a range of pathogens. The presence of the trifluoromethyl group may further enhance this effect by improving the compound's stability and bioavailability .
Anti-inflammatory Effects
TFMTA has also been investigated for its anti-inflammatory properties. Compounds containing thiazole rings are known for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. The incorporation of the trifluoromethyl group may augment these effects, making TFMTA a candidate for further exploration in inflammatory disease models .
Study on Antiproliferative Activity
A recent study evaluated the antiproliferative effects of TFMTA analogs on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 1.83 to 4.24 µM against HepG2 cells, which are indicative of liver cancer. These findings suggest that TFMTA and its derivatives could serve as potential therapeutic agents in cancer treatment .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| TFMTA Analog 1 | 1.83 | HepG2 |
| TFMTA Analog 2 | 4.24 | HepG2 |
| Sorafenib (control) | 6.28 | HepG2 |
In Vivo Studies
In vivo studies have demonstrated the efficacy of TFMTA in reducing tumor growth in animal models. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Medicinal Chemistry
TFMTA is being explored as a biochemical probe due to its unique structural features. It serves as a building block for synthesizing more complex organic molecules that may have therapeutic applications.
Industry Utilization
In industrial applications, TFMTA is utilized in developing specialty chemicals and materials with specific properties due to its unique chemical structure and reactivity.
Q & A
Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
